Cas no 442549-40-8 (1-[2,3-dihydro-6-(1-piperazinyl)-1H-indol-1-yl]-Ethanone)
442549-40-8 structure
Product Name:1-[2,3-dihydro-6-(1-piperazinyl)-1H-indol-1-yl]-Ethanone
CAS-nummer:442549-40-8
MF:C14H19N3O
MW:245.320163011551
CID:1112528
PubChem ID:22142220
Update Time:2025-04-20
1-[2,3-dihydro-6-(1-piperazinyl)-1H-indol-1-yl]-Ethanone Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-[2,3-dihydro-6-(1-piperazinyl)-1H-indol-1-yl]-Ethanone
- DB-374861
- 1-[2,3-Dihydro-6-(1-piperazinyl)-1H-indol-1-yl]ethanone
- 1-(6-(Piperazin-1-yl)indolin-1-yl)ethanone
- 442549-40-8
- SCHEMBL4985572
-
- Inchi: 1S/C14H19N3O/c1-11(18)17-7-4-12-2-3-13(10-14(12)17)16-8-5-15-6-9-16/h2-3,10,15H,4-9H2,1H3
- InChI-sleutel: LNRCAHQXXTWOGC-UHFFFAOYSA-N
- LACHT: O=C(C)N1CCC2C=CC(=CC1=2)N1CCNCC1
Berekende eigenschappen
- Exacte massa: 245.152812238g/mol
- Monoisotopische massa: 245.152812238g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 1
- Complexiteit: 314
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.8
- Topologisch pooloppervlak: 35.6Ų
1-[2,3-dihydro-6-(1-piperazinyl)-1H-indol-1-yl]-Ethanone Gerelateerde literatuur
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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